1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid
Overview
Description
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid is a complex organic compound that features a piperazine ring, a carbazole moiety, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid typically involves multiple steps, including the formation of the piperazine ring, the attachment of the carbazole moiety, and the introduction of the propanol group. Common synthetic routes may involve:
Cyclization reactions: Formation of the piperazine ring through cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution reactions: Introduction of the carbazole moiety via nucleophilic substitution reactions.
Addition reactions: Attachment of the propanol group through addition reactions involving appropriate alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the propanol group to a carbonyl group.
Reduction: Reduction of the carbazole moiety to its tetrahydro form.
Substitution: Nucleophilic substitution reactions involving the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
Oxidation products: Carbonyl derivatives of the original compound.
Reduction products: Tetrahydro derivatives of the carbazole moiety.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacological agent due to its structural features.
Biology: Study of its interactions with biological molecules and potential therapeutic effects.
Material Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with specific receptors in biological systems.
Modulation of pathways: Influence on signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenyl)-4-[3-(4-phenyl-1-piperazinyl)propyl]piperazine
- 1-(Diphenylmethyl)-4-methylpiperazine
Uniqueness
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid is unique due to its combination of a piperazine ring, a carbazole moiety, and a propanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O.C2H2O4/c1-20-10-12-21(13-11-20)28-16-14-27(15-17-28)18-22(30)19-29-25-8-4-2-6-23(25)24-7-3-5-9-26(24)29;3-1(4)2(5)6/h2,4,6,8,10-13,22,30H,3,5,7,9,14-19H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJCTHDQGVSWSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C4=C(CCCC4)C5=CC=CC=C53)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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